molecular formula C5H13NO2 B2524328 (S)-2,3-Dimethoxypropan-1-amine CAS No. 2227883-37-4

(S)-2,3-Dimethoxypropan-1-amine

Cat. No. B2524328
CAS RN: 2227883-37-4
M. Wt: 119.164
InChI Key: XMSLJZMWPNMEGK-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2,3-Dimethoxypropan-1-amine is a chiral amine that is structurally related to the compounds discussed in the provided papers. While the exact compound is not directly mentioned, the papers provide insights into similar compounds that can help infer properties and synthesis methods for (S)-2,3-Dimethoxypropan-1-amine. The related compounds are known to be effective in various chemical applications, including serving as chiral auxiliaries and ligands for receptors.

Synthesis Analysis

The synthesis of related chiral amines, such as 1-(2,5-dimethoxyphenyl)ethylamine, involves starting from simple aromatic compounds like 1,4-dimethoxybenzene. The process includes the formation of diastereomeric salts with mandelic acid to resolve the racemic mixture into its enantiomers . Although the synthesis of (S)-2,3-Dimethoxypropan-1-amine is not explicitly described, similar strategies could be employed, such as the use of chiral resolution or asymmetric synthesis techniques to obtain the desired enantiomer.

Molecular Structure Analysis

The molecular structure of (S)-2,3-Dimethoxypropan-1-amine would consist of a propan-1-amine backbone with two methoxy groups at the 2 and 3 positions. This structure is somewhat similar to the 2,5-dimethoxyphenyl)ethylamine derivatives, which have been shown to interact with biological receptors based on the nature of their substituents . The spatial arrangement of the methoxy groups and the chiral center in (S)-2,3-Dimethoxypropan-1-amine would be critical in determining its reactivity and interaction with other molecules.

Chemical Reactions Analysis

The chemical reactions involving compounds like (S)-2,3-Dimethoxypropan-1-amine typically depend on the functional groups present. For instance, the related compound 1-(2,5-dimethoxyphenyl)ethylamine can undergo alkylation reactions with alkylmetals, followed by acetylation and oxidation to transfer the amino group to the final product . The presence of methoxy groups in (S)-2,3-Dimethoxypropan-1-amine suggests that it could participate in similar reactions, where the methoxy groups may influence the reactivity of the amine.

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-2,3-Dimethoxypropan-1-amine would be influenced by its molecular structure. The methoxy groups would contribute to the compound's polarity and potential hydrogen bonding capabilities. The chiral center would affect the optical properties, such as specific rotation. The related compounds are known to have varying agonistic or antagonistic properties based on their substituents when acting as ligands for the 5-HT2A/C receptors . This suggests that (S)-2,3-Dimethoxypropan-1-amine could also exhibit specific biological activities depending on its stereochemistry and substituents.

Scientific Research Applications

Dopamine D(3) Receptor Antagonists Synthesis

(S)-2,3-Dimethoxypropan-1-amine derivatives have been studied for their potential as selective dopamine D(3) receptor antagonists, showing promise in animal models as antipsychotic agents. The research emphasizes the importance of nitrogen substitution at the amine group to achieve selective antagonism, with specific alkyl groups leading to higher D(3) receptor binding affinity. This has implications for the development of new psychiatric medications with fewer side effects compared to traditional treatments (Haadsma-Svensson et al., 2001).

Advanced Sample Preparation Techniques for Electron Microscopy

(S)-2,3-Dimethoxypropan-1-amine derivatives have been utilized in innovative sample preparation techniques for electron microscopy, particularly in the chemical dehydration of biological tissues. This method preserves ultrastructural integrity and offers a simpler, quicker alternative to traditional physical dehydration processes, which could revolutionize microscopic examination of biological specimens (Muller & Jacks, 1975).

Antineoplastic Agents Synthesis

Research on (S)-2,3-Dimethoxypropan-1-amine derivatives includes their use in synthesizing compounds like 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene, which has shown high levels of activity against a panel of human and animal cancer cell lines. These compounds bind at the colchicine site, inhibiting tubulin polymerization, which is a critical pathway in cancer cell division. This highlights the potential of (S)-2,3-Dimethoxypropan-1-amine derivatives in the development of new anticancer drugs (Pettit et al., 2003).

Atmospheric Nucleation Studies

(S)-2,3-Dimethoxypropan-1-amine and its derivatives are also of interest in atmospheric sciences, particularly in studies of sulfuric acid-water nucleation, a fundamental process affecting cloud formation and climate. Amines, including (S)-2,3-Dimethoxypropan-1-amine derivatives, have been found to enhance both neutral and ion-induced nucleation more effectively than ammonia, which could have significant implications for understanding and modeling atmospheric processes (Kurtén et al., 2008).

Advanced Materials Development

In the field of materials science, (S)-2,3-Dimethoxypropan-1-amine derivatives have been employed in the synthesis of advanced polymers and materials. For example, their incorporation into polymeric adsorbents has been explored for applications such as the selective removal of sulfur dioxide from emissions, demonstrating the versatility and utility of these compounds in environmental protection technologies (Tailor et al., 2014).

Mechanism of Action

This is particularly relevant for biologically active compounds. It involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

This involves identifying any risks associated with handling the compound, including toxicity, flammability, and environmental impact .

Future Directions

This involves discussing potential future research directions or applications for the compound .

properties

IUPAC Name

(2S)-2,3-dimethoxypropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2/c1-7-4-5(3-6)8-2/h5H,3-4,6H2,1-2H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMSLJZMWPNMEGK-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CN)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H](CN)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2,3-dimethoxypropan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.